Phenyl(piperidin-4-yl)methanone
Overview
Description
Phenyl(piperidin-4-yl)methanone derivatives are a class of compounds that have been extensively studied due to their diverse pharmacological activities. These compounds are characterized by a phenyl group attached to a piperidin-4-ylmethanone moiety, which serves as a core structure for various modifications leading to different biological properties.
Synthesis Analysis
The synthesis of these derivatives often involves substitution reactions and condensation processes. For instance, a series of neuroleptic agents with the phenyl-4-piperidinylmethanone moiety were prepared using a substitution reaction followed by testing for neuroleptic activity . Similarly, the synthesis of a compound with antiproliferative activity was achieved by reacting 3-(piperidin-4-yl)benzo[d]isoxazole with morpholine . Another example includes the synthesis of a compound for visualization of the 5-HT2A receptor, which involved the preparation of a tributylstannyl precursor followed by radiolabelling .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a dichlorobenzenesulfonyl derivative revealed a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Another study reported the crystal structure of a compound with a chlorophenyl methanone component, showing dihedral angles between the benzene ring and the piperidine rings .
Chemical Reactions Analysis
The chemical reactivity of these derivatives can be influenced by the substituents on the phenyl and piperidinyl rings. For instance, the presence of electron-withdrawing or electron-donating groups can affect the outcome of substitution reactions and the stability of the compounds. The reactivity can also be studied using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic properties and potential reactive sites of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl(piperidin-4-yl)methanone derivatives are determined by their molecular structure. These properties include thermal stability, as demonstrated by thermogravimetric analysis of a compound stable in the temperature range of 20-170°C . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated to understand the reactivity and stability of the compounds . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, contribute to the solid-state properties of these derivatives .
Scientific Research Applications
The phenyl(piperidin-4-yl)methanone fragment, also referred to as the benzoylpiperidine fragment, is a privileged structure in the development of new drugs . It’s present in many bioactive small molecules with both therapeutic and diagnostic properties . Here are some fields where it’s used:
- Medicinal Chemistry : This compound is used in the development of various therapeutic agents such as anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective agents . It’s metabolically stable and considered a potential bioisostere of the piperazine ring, making it a reliable chemical frame to be exploited in drug design .
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Pharmaceutical Research : Phenyl(piperidin-4-yl)methanone is used in pharmaceutical research for the development of new drugs . It’s a key component in the synthesis of various medicinal products .
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Anticancer Research : Some derivatives of Phenyl(piperidin-4-yl)methanone have shown potential anticancer properties . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
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Antiviral Research : Piperidine derivatives, including Phenyl(piperidin-4-yl)methanone, are being utilized in antiviral research . They have shown promising results in inhibiting the replication of certain viruses .
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Antimalarial Research : Piperidine-based compounds have also been used in the development of antimalarial drugs . They have shown efficacy in inhibiting the growth of malaria parasites .
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Antimicrobial and Antifungal Research : Piperidine derivatives are being utilized in antimicrobial and antifungal research . They have demonstrated effectiveness in inhibiting the growth of certain bacteria and fungi .
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Antihypertensive Research : Piperidine derivatives are being utilized in antihypertensive research . They have shown promising results in reducing blood pressure .
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Analgesic Research : Some derivatives of Phenyl(piperidin-4-yl)methanone have shown potential analgesic properties . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against pain .
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Anti-inflammatory Research : Piperidine derivatives, including Phenyl(piperidin-4-yl)methanone, are being utilized in anti-inflammatory research . They have shown promising results in reducing inflammation .
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Anti-Alzheimer Research : Piperidine-based compounds have also been used in the development of anti-Alzheimer drugs . They have shown efficacy in inhibiting the progression of Alzheimer’s disease .
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Antipsychotic Research : Piperidine derivatives are being utilized in antipsychotic research . They have demonstrated effectiveness in managing symptoms of various psychiatric disorders .
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Anticoagulant Research : Piperidine derivatives, including Phenyl(piperidin-4-yl)methanone, are being utilized in anticoagulant research . They have shown promising results in preventing blood clots .
Safety And Hazards
Phenyl(piperidin-4-yl)methanone may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
phenyl(piperidin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11,13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRCHUGHUHZNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280277 | |
Record name | phenyl(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(piperidin-4-yl)methanone | |
CAS RN |
37586-22-4 | |
Record name | 37586-22-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenyl(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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